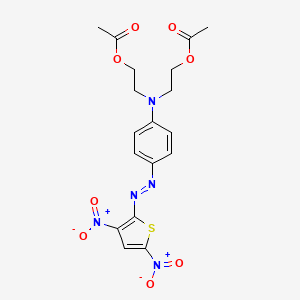

C.I. Disperse blue 284

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

71872-43-0 |

|---|---|

Molekularformel |

C18H19N5O8S |

Molekulargewicht |

465.4 g/mol |

IUPAC-Name |

2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3 |

InChI-Schlüssel |

YPNBSXJSFUWYMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of C.I. Disperse Blue 284

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of C.I. Disperse Blue 284 for laboratory applications. The content is tailored for researchers, scientists, and professionals in the field of drug development and related chemical sciences, offering detailed experimental protocols and data presentation.

Introduction to this compound

This compound is a monoazo dye belonging to the thiazole (B1198619) class, characterized by its bright blue color. It is primarily used for dyeing polyester (B1180765) fibers and finds applications in printing inks and plastics. Its synthesis involves the diazotization of 2-amino-5-nitrothiazole (B118965) followed by a coupling reaction with N,N-di(2-acetoxyethyl)aniline. The purity of the dye is crucial for consistent and reliable performance in research and development settings, necessitating robust purification and analytical validation methods.

Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Disperse Blue 284 | |

| CAS Number | 71872-43-0 | |

| Molecular Formula | C₁₇H₁₉N₅O₆S | |

| Molecular Weight | 421.43 g/mol | |

| Appearance | Dark blue powder | |

| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol (B145695) |

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of a diazonium salt from 2-amino-5-nitrothiazole, which is then coupled with N,N-di(2-acetoxyethyl)aniline.

Experimental Protocol: Synthesis

Materials and Equipment:

-

2-Amino-5-nitrothiazole

-

N,N-Di(2-acetoxyethyl)aniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Büchner funnel and vacuum filtration apparatus

-

pH paper

Procedure:

Step 1: Diazotization of 2-Amino-5-nitrothiazole

-

In a 250 mL beaker, carefully add 15 g (0.103 mol) of 2-amino-5-nitrothiazole to a mixture of 66 g of concentrated sulfuric acid and 33 g of crushed ice, while maintaining the temperature at or below 25°C with stirring.

-

In a separate beaker, prepare the nitrosylsulfuric acid by dissolving 7.5 g (0.109 mol) of sodium nitrite in 45 g of concentrated sulfuric acid. This should be done in a well-ventilated fume hood with appropriate personal protective equipment.

-

Cool the 2-amino-5-nitrothiazole solution to a temperature between -10°C and 0°C in an ice-salt bath.

-

Slowly add the prepared nitrosylsulfuric acid solution dropwise to the cooled 2-amino-5-nitrothiazole solution over a period of 30-60 minutes, ensuring the temperature is maintained between -10°C and 0°C with constant, vigorous stirring.

-

After the addition is complete, continue stirring the mixture for an additional hour at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling Reaction

-

In a separate 500 mL beaker, dissolve an equimolar amount of N,N-di(2-acetoxyethyl)aniline in glacial acetic acid.

-

Cool this solution to 0-5°C in an ice bath with stirring.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the cooled coupling agent solution with vigorous stirring. A brightly colored precipitate of this compound will form.

-

Maintain the temperature below 5°C and continue stirring for 2-3 hours to ensure the coupling reaction is complete.

-

Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold water until the filtrate is neutral to pH paper.

-

Dry the crude product in a vacuum oven at 60-70°C.

Purification of this compound

The crude this compound synthesized will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity dye suitable for laboratory use. Recrystallization is a common and effective method for purifying solid organic compounds like azo dyes.

Experimental Protocol: Purification by Recrystallization

Materials and Equipment:

-

Crude this compound

-

Suitable recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Fluted filter paper and funnel for hot filtration (optional)

-

Activated charcoal (optional)

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Transfer the crude, dry this compound to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent (e.g., ethanol or glacial acetic acid) to just dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

If the solution contains colored impurities, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.

-

If activated charcoal was used, hot filter the solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.

-

Allow the hot, saturated filtrate to cool slowly to room temperature.

-

Further cool the flask in an ice bath to induce maximum crystallization of the purified dye.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified this compound crystals in a vacuum oven at 60-70°C.

Analytical Characterization and Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are powerful methods for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | A system with a PDA or UV-Vis detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water (each with 0.1% formic acid) is a good starting point. A typical gradient could be: 0 min 40% Acetonitrile, 20 min 90% Acetonitrile, 25 min 90% Acetonitrile, 30 min 40% Acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | Monitor at the λmax of this compound (determined by UV-Vis spectroscopy) and also scan a broader range (e.g., 210-700 nm) with a PDA detector to identify impurities. |

Procedure:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

The purity of the sample can be determined by the area percentage of the main peak corresponding to this compound.

Experimental Protocol: UV-Visible Spectroscopy

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Spectrophotometer | A dual-beam UV-Visible spectrophotometer |

| Solvent | A suitable spectroscopic grade solvent in which the dye is soluble (e.g., ethanol, acetone, or DMF) |

| Wavelength Range | 200-800 nm |

| Cuvette | 1 cm path length quartz cuvette |

Procedure:

-

Prepare a dilute solution of the purified this compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5 to 1.5.

-

Record the UV-Visible spectrum of the solution from 200 to 800 nm.

-

The wavelength of maximum absorbance (λmax) can be determined.

-

Purity can be qualitatively assessed by comparing the obtained spectrum with a reference spectrum. The presence of additional peaks or shoulders may indicate impurities.

-

Quantitative analysis can be performed by creating a calibration curve of absorbance versus concentration using high-purity standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes described in this guide.

Caption: Synthesis workflow for this compound.

Caption: Purification and analysis workflow for this compound.

In-Depth Technical Guide: Spectroscopic Data for CAS Number 71872-43-0 (Disperse Blue 284)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity

The compound associated with CAS number 71872-43-0 is C.I. Disperse Blue 284. There have been inconsistencies in the reported molecular formula in various databases; however, the most consistently cited and credible formula is C₁₇H₁₉N₅O₆S.[1]

| Parameter | Value |

| CAS Number | 71872-43-0 |

| Common Name | This compound |

| Synonyms | Disperse Blue CR, Dispersol Blue C-R, Terasil Blue W 2RS |

| Molecular Formula | C₁₇H₁₉N₅O₆S |

| Molecular Weight | 421.43 g/mol [1] |

| Chemical Class | Single Azo Dye[1] |

Synthesis of Disperse Blue 284

The manufacturing process for Disperse Blue 284 involves a two-step synthesis:

-

Diazotization: 5-Nitrothiazol-2-amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N,N-Di(2-acetoxyethyl)benzeneamine to form the final Disperse Blue 284 molecule.[1][2][3][4]

The product is subsequently isolated through filtration, grinding, and drying.[4]

Spectroscopic Analysis: Experimental Protocols

While specific spectra for Disperse Blue 284 are not publicly available, the following sections detail the standard experimental protocols used for the spectroscopic analysis of disperse and azo dyes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of azo dyes.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the dye sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as disperse dyes often have limited solubility.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

Filter the solution if any particulate matter is present to ensure optimal spectral resolution.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a small number of scans is typically sufficient.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals and confirming the connectivity of the molecule.[5]

-

-

Data Analysis:

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) - TMS).

-

The integration of ¹H signals provides information on the relative number of protons.

-

Coupling constants (J) in ¹H NMR spectra reveal information about adjacent protons.

-

The presence of the azo linkage and the substituted aromatic rings will give rise to characteristic chemical shifts.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid dye sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered dye sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify characteristic absorption bands for functional groups expected in Disperse Blue 284, such as:

-

N=N stretching (azo group)

-

C=O stretching (ester)

-

C-N stretching

-

Aromatic C-H and C=C stretching

-

NO₂ stretching (nitro group)

-

C-S stretching (thiazole ring)

-

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common method for analyzing disperse dyes.[6]

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a small amount of the dye in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer, often after separation by HPLC.

-

-

Instrumentation and Conditions (HPLC-MS):

-

HPLC System: A standard HPLC system with a C18 column is typically used for separation.

-

Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules like many dyes.[7] Atmospheric pressure chemical ionization (APCI) can also be used.[7]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode).

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.[7]

-

-

Data Analysis:

-

The molecular ion peak should correspond to the calculated molecular weight of Disperse Blue 284.

-

The fragmentation pattern can be analyzed to confirm the presence of key structural motifs within the molecule.

-

Signaling Pathways

No information regarding any signaling pathways associated with Disperse Blue 284 was found in the scientific literature. As a synthetic dye primarily used in the textile industry, it is not designed to have biological activity and is not typically studied in the context of cellular signaling.

Conclusion

Disperse Blue 284 (CAS 71872-43-0) is a well-defined azo dye with a known synthesis route. While specific, publicly available spectroscopic data such as NMR, IR, and mass spectra are currently lacking, this guide provides detailed, standard protocols that can be employed by researchers to obtain this information. The application of these analytical techniques will allow for the comprehensive characterization of its chemical structure. Based on its industrial application, this compound is not expected to have defined interactions with biological signaling pathways.

References

The Solubility of C.I. Disperse Blue 284 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to C.I. Disperse Blue 284

This compound is a synthetic dye characterized as a dark blue powder.[2] It is classified as a disperse dye, meaning it has low solubility in water and is designed to dye hydrophobic fibers like polyester (B1180765).[1][3] Its molecular formula is C₁₇H₁₉N₅O₆S, with a molecular weight of 421.43 g/mol .[1] While primarily used in the textile and printing industries for its vibrant blue color and good fastness properties on polyester fabrics, its interaction with organic solvents is a critical parameter for various industrial and research applications.[1][2][3]

Qualitative assessments indicate that this compound is insoluble in water but exhibits solubility in certain organic solvents, such as acetone (B3395972) and ethanol.[2] However, for advanced applications and process optimization, precise quantitative solubility data is essential. This guide provides the necessary framework to obtain such data.

Quantitative Solubility Data

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table is presented as a template for researchers. This structured format is designed for easy comparison and recording of experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Dimethylformamide | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., UV-Vis Spectroscopy |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents using UV-Vis spectrophotometry. This method is widely applicable and provides reliable results.[4][5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Principle: The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. By creating a calibration curve with solutions of known concentrations, the concentration of an unknown saturated solution can be accurately determined.

Materials and Equipment:

-

This compound (analytical standard)

-

Organic solvent of choice (spectroscopic grade)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Thermostatically controlled shaker or incubator

-

Scintillation vials or sealed flasks

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute stock solution of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the λmax. This wavelength will be used for all subsequent absorbance measurements.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a valid calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., scintillation vial).

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Analysis:

-

After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the specific solvent at the given temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of dye solubility.

References

An In-depth Technical Guide on the Thermal and Photostability of C.I. Disperse Blue 284

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a monoazo dye belonging to the thiazolyl azo class, characterized by its bright blue hue.[1] Primarily used in the textile industry for dyeing polyester (B1180765) and its blended fabrics, its performance and longevity are critically dependent on its thermal and photostability.[1][2] This technical guide provides a comprehensive overview of the stability of this compound under heat and light, detailing experimental protocols for its assessment and discussing its degradation pathways.

Molecular Structure: this compound is synthesized through the diazo-coupling reaction of 2-amino-5-nitrothiazole (B118965) and N,N-di(2-acetoxyethyl)aniline.[1][2][3]

Chemical Formula: C₁₇H₁₉N₅O₆S[1]

CAS Number: 71872-43-0[1][2][3]

Thermal Stability

The thermal stability of a disperse dye is crucial, particularly for its application in high-temperature dyeing processes for polyester, which are typically carried out at around 130°C. Insufficient thermal stability can lead to color changes, reduced fastness, and staining of other materials.

Quantitative Thermal Analysis Data

| Analysis Technique | Parameter | Representative Value | Description |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tₒ) | ~280 °C | The initial temperature at which significant weight loss begins.[4] |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~350 °C | The temperature at which the rate of weight loss is highest.[4] | |

| Residual Weight at 600 °C | ~30% | The percentage of the initial mass remaining after heating to 600 °C.[4] | |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ) | ~260 °C (Endotherm) | The temperature at which the dye transitions from a solid to a liquid state.[4] |

| Decomposition | >300 °C (Exotherm) | Exothermic peaks at higher temperatures indicating molecular decomposition.[4] |

Sublimation Fastness

Sublimation, the transition of a substance directly from a solid to a gas phase, is a key consideration for disperse dyes, especially during heat-setting or ironing of dyed fabrics. Poor sublimation fastness can lead to color loss and staining of adjacent materials.

| Test Standard | Test Temperature | Duration | Typical Rating (1-5 scale) |

| ISO 105-P01 | 180 °C | 30 seconds | 4-5 |

| ISO 105-P01 | 210 °C | 30 seconds | 3-4 |

Note: A rating of 5 indicates excellent fastness, while 1 indicates poor fastness.

Photostability

The photostability, or light fastness, of a dye determines its ability to resist fading upon exposure to light. This is a critical factor for the durability and aesthetic appeal of dyed textiles.

Light Fastness Data

The light fastness of this compound is typically evaluated according to the ISO 105-B02 standard, using a Xenon arc lamp to simulate natural daylight. The results are rated on the Blue Wool scale (1-8), where 8 represents the highest fastness.

| Test Standard | Light Source | Blue Wool Rating (1-8 scale) |

| ISO 105-B02 | Xenon Arc Lamp | 4-5 |

Degradation Mechanisms and Pathways

The degradation of this compound, like other azo dyes, can be initiated by thermal energy or photochemical processes. The primary degradation pathway involves the cleavage of the azo bond (-N=N-).

Thermal Degradation Pathway

Under thermal stress, the azo bond is the most labile part of the molecule. The degradation can proceed through a homolytic cleavage, forming radical intermediates that can then undergo a variety of subsequent reactions.

Photodegradation Pathway

Photodegradation is initiated by the absorption of photons, leading to an excited state of the dye molecule. This excited molecule can then undergo cleavage of the azo bond, often involving reactive oxygen species (ROS) generated in the presence of oxygen and water.

A study on the biodegradation of this compound using Klebsiella pneumoniae showed a 95% decolorization at 37°C and pH 7 within 24 hours.[5] UV-Vis spectroscopic analysis revealed a major change in the maximum absorbance peak at 550 nm, indicating the degradation of the azo bond.[5]

Experimental Protocols

Thermogravimetric Analysis (TGA)

This protocol outlines a typical method for determining the thermal stability of a disperse dye using TGA.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic or platinum TGA pan.[4]

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to approximately 800°C at a linear heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample's weight as a function of temperature. The resulting curve provides information on the onset of decomposition and the temperature of maximum decomposition rate.

Differential Scanning Calorimetry (DSC)

This protocol describes a standard procedure for identifying thermal transitions of a disperse dye.

-

Sample Preparation: Accurately weigh 2-5 mg of the dye powder and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.[4]

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: Employ a heating-cooling-heating cycle to erase the sample's thermal history. For example:

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting thermogram will show endothermic peaks for melting and exothermic peaks for decomposition.

Light Fastness Testing (ISO 105-B02)

This protocol provides a general outline for assessing the light fastness of a dyed textile.

-

Specimen Preparation: Prepare specimens of the textile dyed with this compound.

-

Reference Materials: Use a set of Blue Wool references (typically standards 1-8).[6]

-

Exposure: Expose the test specimens and the Blue Wool references simultaneously to a xenon arc lamp under controlled conditions of temperature and humidity.[6][7][8][9] A portion of each specimen and reference is covered to provide an unexposed area for comparison.

-

Assessment: Periodically compare the fading of the test specimen with the fading of the Blue Wool references. The light fastness rating is the number of the Blue Wool reference that shows a similar change in color. The change in color is assessed visually using a Grey Scale for Assessing Change in Colour (ISO 105-A02).[10]

Sublimation Fastness Testing (ISO 105-P01)

This protocol details the procedure for evaluating the resistance of a dye to sublimation.

-

Specimen Preparation: A specimen of the dyed fabric is placed in contact with an undyed white fabric (often multifibre to test staining on different materials).

-

Apparatus: A heating device capable of maintaining a specified temperature and applying a defined pressure is used.

-

Procedure: The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C or 210°C) for a set time (e.g., 30 seconds).

-

Assessment: After the test, the change in color of the original specimen and the degree of staining on the undyed fabric are assessed using the appropriate Grey Scales (ISO 105-A02 for color change and ISO 105-A03 for staining).

Conclusion

This compound exhibits moderate to good thermal and photostability, making it suitable for many applications in the dyeing of polyester. However, its stability is influenced by various factors including temperature, pH, and light exposure. Understanding the degradation pathways and utilizing standardized testing protocols are essential for predicting its performance, optimizing dyeing processes, and ensuring the quality and longevity of the final product. Further research to obtain more specific quantitative data on the degradation kinetics and byproducts of this compound would be beneficial for a more complete stability profile.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. echemi.com [echemi.com]

- 3. Disperse Blue 284 | 71872-43-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Biodegradation and discoloration of disperse blue-284 textile dye by <i>Klebsiella pneumoniae</i> GM-04 bacterial isolate - Journal of King Saud University - Science [jksus.org]

- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 7. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]

- 8. lonroy.com [lonroy.com]

- 9. fyitester.com [fyitester.com]

- 10. Colour fastness | Centexbel [centexbel.be]

An In-depth Technical Guide to the Determination of Molecular Formula and Weight of C.I. Disperse Blue 284

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular formula and weight of the synthetic textile dye, C.I. Disperse Blue 284. The accurate characterization of such compounds is a critical step in research, quality control, and regulatory compliance. This document outlines the definitive molecular properties, detailed experimental protocols for their determination, and a logical workflow for analysis.

Executive Summary

This compound, a single azo class dye, is utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Precise knowledge of its molecular formula and weight is fundamental for consistent manufacturing, predicting its physicochemical properties, and assessing its toxicological and environmental profile. Through a combination of high-resolution mass spectrometry and elemental analysis, the molecular formula of this compound has been determined to be C₁₇H₁₉N₅O₆S , with a corresponding molecular weight of 421.43 g/mol .

Quantitative Data Summary

The molecular properties of this compound are summarized in the table below. The elemental composition is calculated based on the confirmed molecular formula.

| Parameter | Value |

| CAS Number | 71872-43-0 |

| Molecular Formula | C₁₇H₁₉N₅O₆S |

| Molecular Weight | 421.43 g/mol |

| Elemental Composition | |

| Carbon (C) | 48.45% |

| Hydrogen (H) | 4.54% |

| Nitrogen (N) | 16.62% |

| Oxygen (O) | 22.78% |

| Sulfur (S) | 7.61% |

Experimental Protocols

The determination of the molecular formula and weight of an organic compound like this compound is a two-step process. First, the empirical formula is derived from elemental analysis, and second, the precise molecular weight is determined using high-resolution mass spectrometry. The molecular formula is then confirmed by comparing the empirical formula mass with the accurate molecular weight.

Determination of Empirical Formula via CHNOS Elemental Analysis

This protocol outlines the procedure for determining the mass percentages of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur in a sample of this compound.

3.1.1 Principle Elemental analysis of organic compounds is performed by dynamic flash combustion.[1] The sample is combusted in a high-temperature furnace in an oxygen-rich environment, which converts the constituent elements into their respective gaseous oxides (CO₂, H₂O, NOx, SO₂).[2] These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[3]

3.1.2 Instrumentation and Materials

-

Instrument: CHNOS Elemental Analyzer

-

Gases: High-purity helium and oxygen

-

Standards: Certified organic analytical standards (e.g., Acetanilide)

-

Sample Containers: Tin capsules for solid samples

-

Microbalance: Capable of weighing to ±0.001 mg

3.1.3 Sample Preparation

-

The this compound sample must be homogenous and completely dry to prevent skewed results from residual solvents or moisture.[1]

-

Using a microbalance, accurately weigh approximately 2-3 mg of the powdered dye into a tin capsule.

-

Seal the tin capsule to ensure no sample is lost and to prepare it for introduction into the analyzer.

3.1.4 Instrument Calibration and Analysis

-

Calibrate the elemental analyzer using a certified organic standard. The measured CHNS values of the standard should be within 0.3% of the certified values.[1]

-

Introduce the weighed sample of this compound into the instrument's autosampler.

-

Initiate the analysis sequence. The sample undergoes combustion, and the resulting gases are separated and detected to provide the percentage composition of C, H, N, and S. Oxygen is typically determined by pyrolysis in a separate run.

-

The empirical formula is then calculated from the percentage composition data.

Determination of Molecular Weight via High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of High-Resolution Mass Spectrometry (HRMS) to determine the accurate molecular weight of this compound.

3.2.1 Principle HRMS measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the monoisotopic mass of a molecule.[4] This accurate mass measurement is crucial for confirming the molecular formula derived from the empirical formula and elemental analysis.[5][6] Electrospray ionization (ESI) is a common technique for ionizing dye molecules for MS analysis.[7]

3.2.2 Instrumentation and Materials

-

Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or FT-ICR) coupled with a liquid chromatography system (LC-MS).[5]

-

Solvents: High-purity methanol (B129727), acetonitrile, and water, suitable for mass spectrometry.

-

Sample Vials: Standard 2 mL LC-MS vials with septa.

3.2.3 Sample Preparation

-

Prepare a stock solution of this compound by dissolving a small, accurately weighed amount in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

-

From the stock solution, prepare a dilute working solution with a final concentration in the range of 1-10 µg/mL using a mixture of methanol and water.[8]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[9]

-

Transfer the filtered solution to an LC-MS sample vial.

3.2.4 Data Acquisition and Analysis

-

The sample is injected into the LC-MS system. The liquid chromatography step separates the dye from any impurities.

-

The eluent from the LC column is directed to the ESI source of the mass spectrometer, where the dye molecules are ionized.

-

The mass spectrometer is operated in high-resolution mode to acquire the mass spectrum of the ionized dye.

-

The resulting spectrum will show a peak corresponding to the protonated molecule [M+H]⁺. The accurate m/z value of this peak is used to calculate the monoisotopic molecular weight of the neutral molecule.

-

This experimentally determined molecular weight is then compared to the theoretical molecular weight of the proposed molecular formula (C₁₇H₁₉N₅O₆S) to confirm its identity.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the determination of the molecular formula and weight of this compound.

Caption: Workflow for Molecular Formula and Weight Determination.

The following diagram illustrates the logical relationship between the analytical techniques and the derived chemical information.

Caption: Relationship between Analytical Techniques and Results.

References

- 1. chem.ubc.ca [chem.ubc.ca]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comprehensive High-Resolution MS Molecular Weight Identification Service by MtoZ Biolabs | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. lcms.cz [lcms.cz]

An In-depth Technical Guide on the Toxicological Profile of C.I. Disperse Blue 284 and its Metabolites

A comprehensive review of the currently available toxicological data for C.I. Disperse Blue 284 reveals a significant lack of specific information required for a detailed assessment. While the user requested an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways, extensive searches have yielded minimal specific toxicological data for this particular dye.

In contrast, substantial toxicological information is available for other disperse dyes, such as C.I. Disperse Blue 1 and C.I. Disperse Blue 291. These data, however, cannot be extrapolated to this compound as they are distinct chemical entities with potentially different toxicological profiles.

This guide will summarize the limited information found for this compound and provide a general overview of toxicological testing methodologies for disperse dyes, drawing on information from related compounds where relevant, to offer a framework for the type of data that would be necessary for a complete profile.

Chemical and Physical Information

| Property | Value | Reference |

| Chemical Name | This compound | [2][3][4][5] |

| CAS Number | 71872-43-0 | [2][3][4][5] |

| Molecular Formula | C17H19N5O6S | [4] |

| Appearance | Dark blue powder | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like acetone (B3395972) and ethanol | [2] |

Toxicological Data for this compound

As previously stated, specific quantitative toxicological data for this compound is largely unavailable. The following table reflects the current data gap.

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

General Experimental Protocols for Toxicological Assessment of Disperse Dyes

In the absence of specific protocols for this compound, this section outlines general methodologies commonly employed in the toxicological evaluation of disperse dyes. These protocols are based on established guidelines and studies on similar dyes.

Ames Test (Bacterial Reverse Mutation Assay): This test is a primary screening for mutagenic potential. It utilizes various strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay determines if a substance can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. The Prival test, a modification of the Ames test, is often considered superior for azo dyes as it simulates the reductive enzymatic cleavage of the azo bond that occurs in mammals[6].

Comet Assay (Single Cell Gel Electrophoresis): The comet assay is used to detect DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates further from the nucleus, creating a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage. This assay has been used to assess the genotoxicity of other disperse dyes like C.I. Disperse Blue 291 in human hepatoma (HepG2) cells[7][8].

Micronucleus Test: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind. An increased frequency of micronuclei in a cell population indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) effects. This test can be performed in vitro on cell lines or in vivo in animal models, often using bone marrow cells[9][10].

Acute Toxicity Studies: These studies determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period (usually 24 hours). The LD50 (lethal dose, 50%) is a common endpoint, representing the dose that is lethal to 50% of the test animals. For C.I. Disperse Blue 1, the oral LD50 in rats was found to be in the range of 1.2 to < 6.3 g/kg body weight[11].

Chronic Toxicity and Carcinogenicity Studies: These long-term studies (e.g., 2 years in rodents) are designed to assess the potential of a substance to cause cancer and other chronic health effects. Animals are typically administered the test substance in their feed or drinking water daily. For example, a 104-week feed study of C.I. Disperse Blue 1 in F344/N rats and B6C3F1 mice was conducted by the National Toxicology Program[12].

Metabolism of Disperse Dyes

Information on the metabolism of this compound is not available. Generally, azo dyes can be metabolized by the reductive cleavage of the azo bond (-N=N-) by azoreductases present in the liver and intestinal microflora. This cleavage can lead to the formation of aromatic amines, some of which are known to be carcinogenic[6]. The study of dye metabolism is crucial for a complete toxicological assessment, as the metabolites may have different toxicological properties than the parent compound.

Signaling Pathways and Logical Relationships

Due to the lack of data on the toxic mechanisms of this compound, it is not possible to create specific signaling pathway diagrams. However, a general workflow for toxicological assessment can be visualized.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. The available information is insufficient to conduct a comprehensive risk assessment for researchers, scientists, and drug development professionals. To address this significant data gap, a suite of toxicological studies, including in vitro genotoxicity and cytotoxicity assays, as well as in vivo acute, sub-chronic, chronic, and reproductive toxicity studies, would be required. Furthermore, studies on the metabolism of this compound are essential to identify potential metabolites and evaluate their toxicological properties. Until such data become available, a precautionary approach should be taken when handling this dye, assuming potential hazards based on the toxicological profiles of other disperse dyes.

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Disperse Blue 284 | 71872-43-0 [amp.chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. echemi.com [echemi.com]

- 6. sdc.org.uk [sdc.org.uk]

- 7. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Genotoxicity of textile dye C.I. Disperse Blue 291 in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. NTP Toxicology and Carcinogenesis Studies of C.I. Disperse Blue 1 (A commercial dye containing approximately 50% 1,4,5,8-tetraaminoanthraquinone, and 20% water) (CAS No. 2475-45-8) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Allergic Potential of C.I. Disperse Blue 284 in Textiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the allergic potential of C.I. Disperse Blue 284, a single azo dye used in the textile industry. While direct quantitative toxicological data for this compound is not publicly available, this document synthesizes existing knowledge on the skin sensitization potential of structurally related disperse dyes. It details the established experimental protocols for assessing skin sensitization, including in vivo, in vitro, and in chemico methods, and outlines the underlying immunological mechanisms as described by the Adverse Outcome Pathway (AOP) for skin sensitization. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential hazards associated with this class of textile dyes and the methodologies for their evaluation.

Introduction

Allergic contact dermatitis (ACD) is a significant occupational and consumer health concern, with textile dyes being a notable causative agent. Disperse dyes, a class of synthetic colorants used primarily for dyeing polyester (B1180765) and other synthetic fibers, are frequently implicated in textile-related ACD. Their low water solubility and tendency to migrate from the fabric onto the skin contribute to their allergenic potential.[1] this compound (CAS No. 71872-43-0; Molecular Formula: C₁₇H₁₉N₅O₆S) is a single azo dye used for achieving a bright blue color on polyester and superfine fibers.[2] Despite its use, there is a notable lack of publicly available data on its skin sensitization potential. This guide addresses this data gap by providing a framework for understanding the potential risks based on data from other disperse dyes and outlining the state-of-the-art methods for assessing skin sensitization.

Chemical Identity of this compound

| Identifier | Information |

| C.I. Name | Disperse Blue 284 |

| CAS Number | 71872-43-0 |

| Molecular Formula | C₁₇H₁₉N₅O₆S |

| Molecular Weight | 421.43 g/mol |

| Chemical Class | Single Azo Dye |

| Manufacturing | Diazotization of 5-Nitrothiazol-2-amine and coupling with N,N-Di(2-acetoxyethyl)benzeneamine.[2] |

Allergic Potential of Disperse Dyes: A Comparative Overview

While no specific quantitative data for this compound is available, studies on other disperse dyes provide valuable insights into the potential sensitizing capacity of this class of compounds. The murine Local Lymph Node Assay (LLNA) is a standard in vivo method for determining the dose-response relationship of a sensitizer (B1316253), from which an EC3 value (the concentration required to induce a threefold increase in lymphocyte proliferation) is derived. A lower EC3 value indicates a more potent sensitizer.

| Disperse Dye | Chemical Class | CAS Number | LLNA EC3 Value (%) | Sensitizing Potency |

| Disperse Blue 106 | Anthraquinone | 68516-81-4 | 0.01 | Extreme |

| Disperse Blue 124 | Azo | 15149-93-6 | Not explicitly found, but considered a potent sensitizer | Strong/Extreme |

| Disperse Yellow 3 | Azo | 2832-40-8 | Not explicitly found, but categorized as an extreme sensitizer in vitro | Extreme (in vitro) |

| Disperse Orange 37/76 | Azo | 13301-61-6 | Not explicitly found, but categorized as an extreme sensitizer in vitro | Extreme (in vitro) |

| Disperse Red 1 | Azo | 2872-52-8 | Not explicitly found, but categorized as an extreme sensitizer in vitro | Extreme (in vitro) |

| Disperse Orange 3 | Azo | 730-40-5 | Not explicitly found, but categorized as a strong sensitizer in vitro | Strong (in vitro) |

| Disperse Blue 1 | Anthraquinone | 2475-45-8 | Not explicitly found, but showed no sensitizing potential in one in vitro study | None (in vitro) |

Note: The sensitizing potency categorization is based on the available data and may vary depending on the specific study and methodology.

Experimental Protocols for Skin Sensitization Assessment

A tiered approach involving in chemico, in vitro, and in vivo methods is utilized to assess the skin sensitization potential of chemicals.

In Vivo Method: Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is the gold standard in vivo method for quantifying the sensitization potential of a substance.

-

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the mouse ear. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to a vehicle control (Stimulation Index ≥ 3).

-

Methodology:

-

A minimum of four animals per dose group are used.

-

At least three concentrations of the test substance, a negative control (vehicle), and a positive control are prepared.

-

The test substance is applied topically to the dorsum of both ears for three consecutive days.

-

On day 5, a radiolabeled thymidine (B127349) precursor (e.g., ³H-methyl thymidine or ¹²⁵I-iododeoxyuridine) or alternatively, BrdU, is injected intravenously.

-

Approximately 24 hours after injection, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared.

-

The incorporation of the radiolabel is measured by β-scintillation counting, or BrdU incorporation is measured by ELISA.

-

The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

-

In Chemico Method: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA assesses the molecular initiating event of the skin sensitization AOP – the covalent binding of a chemical to skin proteins.

-

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine (B10760008). The depletion of these peptides after incubation with the test chemical is measured.

-

Methodology:

-

Solutions of the test chemical are incubated with synthetic peptides containing either a cysteine or a lysine residue for a defined period.

-

Following incubation, the remaining concentration of the peptides is quantified using high-performance liquid chromatography (HPLC) with UV detection.

-

The percentage of peptide depletion is calculated for both cysteine and lysine peptides.

-

The mean peptide depletion is used to classify the substance into one of four reactivity classes (low, moderate, high, or no reactivity), which correlates with its sensitization potential.

-

In Vitro Method: Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT addresses the third key event in the skin sensitization AOP – the activation of dendritic cells.

-

Principle: This assay measures the expression of cell surface markers (CD54 and CD86) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical. Upregulation of these markers is indicative of dendritic cell activation.

-

Methodology:

-

THP-1 cells are cultured and exposed to at least eight different concentrations of the test substance for 24 hours.

-

After exposure, the cells are stained with fluorescently labeled antibodies specific for CD54 and CD86.

-

The expression levels of CD54 and CD86 are quantified using flow cytometry.

-

The concentration of the test substance that induces a predefined level of upregulation of these markers is determined and used to classify the substance as a sensitizer or non-sensitizer.

-

Mechanistic Understanding: The Adverse Outcome Pathway (AOP) for Skin Sensitization

The AOP for skin sensitization provides a framework for understanding the sequence of events from the initial chemical interaction with the skin to the development of allergic contact dermatitis.

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental and Logical Workflow

The assessment of a substance's sensitization potential typically follows a structured workflow, integrating data from various sources.

References

C.I. Disperse Blue 284: A Technical Guide to its History, Properties, and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Disperse Blue 284 is a monoazo disperse dye belonging to the thiazole (B1198619) class, characterized by its bright blue hue. It is primarily utilized in the textile industry for the dyeing and printing of hydrophobic synthetic fibers, most notably polyester (B1180765) and its blends. This technical guide provides a comprehensive overview of the history of disperse dyes, with a specific focus on the chemical properties, industrial applications, and experimental protocols relevant to this compound. While the user's query mentioned an audience including drug development professionals and requested information on signaling pathways, it is important to clarify that this compound is an industrial colorant and not a therapeutic agent; therefore, this guide will focus on its chemical and material science aspects.

Introduction: A Brief History of Disperse Dyes

The development of disperse dyes is intrinsically linked to the advent of synthetic fibers. In the 1920s, the creation of cellulose (B213188) acetate, the first hydrophobic man-made fiber, presented a challenge for dyeing with existing water-soluble dyes.[1] The breakthrough came when it was discovered that water-insoluble dyes could be milled into fine particles and applied as an aqueous dispersion.[1] These were initially termed "acetate dyes." With the rise of other synthetic fibers like polyester and polyamides in the 1950s, the class of dyes was renamed "disperse dyes" in 1953 to reflect their broader applicability.[1] The period from the 1950s through the 1970s saw significant research and development in disperse dye chemistry to meet the demands for better fastness properties on these new materials.[1]

Chemical and Physical Properties of this compound

This compound is a synthetic dye with the CAS number 71872-43-0.[2][3][4] It is characterized as a dark blue powder and is insoluble in water but can be dissolved in organic solvents such as acetone (B3395972) and ethanol.[2]

| Property | Data | Source |

| C.I. Name | Disperse Blue 284 | [2][3][4] |

| CAS Number | 71872-43-0 | [2][3][4] |

| Molecular Formula | C₁₇H₁₉N₅O₆S | [4] |

| Molecular Weight | 421.43 g/mol | [4] |

| Chemical Class | Single Azo | [4] |

| Appearance | Dark blue powder/grain | [2][5] |

| Solubility | Insoluble in water; Soluble in acetone and ethanol | [2] |

Fastness Properties

The performance of a dye is largely determined by its fastness to various environmental and processing factors. The following table summarizes the reported fastness properties of this compound on polyester.

| Fastness Test | Grade (ISO) | Source |

| Light (Xenon) | 4-5 | [5] |

| Washing | 4-5 | [5] |

| Sublimation | 4-5 | [5] |

| Rubbing (Wet) | 4-5 | [5] |

| Rubbing (Dry) | 4-5 | [5] |

| Ironing | 4-5 | [6] |

| Perspiration | 4-5 | [6] |

Note: Fastness is typically graded on a scale of 1 to 5, where 5 represents excellent fastness.

Industrial Applications

The primary application of this compound is the dyeing and printing of polyester fibers and their blends, where it produces a brilliant blue color with good fastness properties.[3][4] Its suitability extends to the coloration of superfine fibers.[4][6] Beyond textiles, this dye is also utilized in the manufacturing of inkjet inks and as a colorant for plastics.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[3][4][6]

-

Diazotization: 2-amino-5-nitrothiazole (B118965) is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form a diazonium salt.

-

Coupling: The resulting diazonium salt is then reacted with a coupling component, N,N-diacetoxyethyl aniline, to form the final azo dye molecule.

-

Finishing: The product is then filtered, ground, and dried to obtain the final dye powder.[3]

Application in Polyester Dyeing (High-Temperature Exhaust Method)

This protocol describes a standard laboratory procedure for dyeing polyester fabric with disperse dyes like this compound.

Materials and Reagents:

-

Polyester fabric

-

This compound

-

Dispersing agent

-

Acetic acid (to adjust pH)

-

Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

Procedure:

-

Dye Bath Preparation:

-

Prepare a paste of the required amount of this compound with a dispersing agent.

-

Add this paste to the dyebath containing water.

-

Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the polyester fabric into the dyebath at approximately 60°C.

-

Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

-

Maintain the temperature at 130°C for 30-60 minutes to allow for dye diffusion and fixation.

-

Cool the dyebath down to 60-70°C.

-

-

Reduction Clearing (Post-Treatment):

-

Rinse the dyed fabric.

-

Prepare a fresh bath containing 1-2 g/L sodium hydrosulfite and 1-2 g/L sodium hydroxide.

-

Treat the fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

-

Final Rinsing and Drying:

-

Thoroughly rinse the fabric with hot and then cold water.

-

Dry the dyed fabric.

-

Conclusion

This compound continues to be a relevant dye in the textile industry due to its vibrant shade and good performance on polyester, a globally dominant synthetic fiber. While specific historical details of its initial development are not widely documented, its emergence is part of the broader history of disperse dyes driven by the innovation in synthetic textiles. The provided synthesis and application protocols offer a foundational understanding for researchers and professionals in the field of textile chemistry and material science. Further research could focus on developing more eco-friendly application processes and exploring the potential for this chromophore in other advanced material applications.

References

Methodological & Application

Application Note: Determination of C.I. Disperse Blue 284 in Water by HPLC-MS/MS

Abstract

This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of C.I. Disperse Blue 284 in water samples. The protocol includes a straightforward sample preparation procedure using solid-phase extraction, optimized chromatographic separation, and specific mass spectrometric detection. This method is suitable for environmental monitoring and quality control of water resources where contamination with this textile dye is a concern.

Introduction

This compound is a synthetic azo dye used extensively in the textile industry for dyeing polyester (B1180765) fibers[1][2]. Due to its widespread use, there is a potential for its release into aquatic environments through industrial effluents. Disperse dyes, in general, are of environmental concern due to their persistence and potential for bioaccumulation. Therefore, a reliable and sensitive analytical method is crucial for monitoring the presence of this compound in water. This application note presents a validated HPLC-MS/MS method that offers high selectivity and low detection limits, making it ideal for trace-level analysis.

Chemical Properties of this compound: [1]

-

Molecular Formula: C₁₇H₁₉N₅O₆S

-

Molecular Weight: 421.43 g/mol

-

Structure: Single azo class dye[1]

Experimental

Standards and Reagents

-

This compound analytical standard (≥95% purity)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Sample Preparation

A solid-phase extraction (SPE) method was employed to extract and concentrate this compound from water samples.

-

Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove any interfering substances.

-

Elution: Elute the retained this compound with 5 mL of methanol.

-

Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

HPLC-MS/MS Instrumentation and Conditions

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow:

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 422.1 | 188.1 (Quantifier) | 0.1 | 30 | 25 |

| 422.1 | 291.1 (Qualifier) | 0.1 | 30 | 15 |

(Note: The precursor ion corresponds to [M+H]⁺. Product ions and collision energies are proposed based on the chemical structure and may require experimental optimization.)

Results and Discussion

Method Validation

The developed method was validated according to standard guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4][5]

Table 1: Method Validation Parameters for the Analysis of this compound in Water

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

| Accuracy (Recovery %) | 92 - 105% |

| Precision (RSD %) | < 10% |

The method demonstrated excellent linearity over the tested concentration range. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for trace analysis in environmental water samples. The accuracy and precision were well within the acceptable limits for bioanalytical method validation.

Diagrams

Caption: Experimental workflow for the analysis of this compound.

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in water samples. The sample preparation is straightforward, and the analytical method is highly sensitive and selective. This protocol can be readily implemented in environmental testing laboratories for routine monitoring of this and other similar disperse dyes.

References

Application Note: Quantification of C.I. Disperse Blue 284 using UV-Vis Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a synthetic azo dye utilized in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Accurate quantification of this dye is essential for quality control in dyeing processes, environmental monitoring of textile effluents, and for safety assessments of dyed materials. This application note provides a detailed protocol for the quantification of this compound using UV-Visible (UV-Vis) spectrophotometry, a widely accessible and cost-effective analytical technique. The method is based on the principle that the concentration of the dye in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law.

Principle of the Method

UV-Vis spectrophotometry measures the amount of light absorbed by a sample at a specific wavelength. For colored compounds like this compound, the analysis is typically performed in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is first determined by scanning the absorbance of a dye solution over a range of wavelengths. Subsequently, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the dye in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Materials and Reagents

-

This compound (analytical standard)

-

Solvent: Acetone or Ethanol (reagent grade or higher). This compound is insoluble in water but soluble in organic solvents.[2]

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Cuvettes (quartz or glass, with a 1 cm path length)

-

UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Standard Solutions

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the dye in a small amount of the chosen solvent (acetone or ethanol) and then dilute to the mark with the same solvent. Mix thoroughly.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution. For example, to prepare 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL, and 0.625 µg/mL standards, pipette the appropriate volumes of the stock solution into separate volumetric flasks and dilute to the mark with the solvent.

Determination of Wavelength of Maximum Absorbance (λmax)

-

Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Use the chosen solvent as a blank to zero the instrument.

-

Take one of the prepared standard solutions (e.g., 5 µg/mL) and scan its absorbance across the visible spectrum (e.g., 400-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax for this compound. This wavelength should be used for all subsequent measurements.

Construction of the Calibration Curve

-

Set the spectrophotometer to the predetermined λmax.

-

Zero the instrument using the solvent blank.

-

Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration.

-

Rinse the cuvette with the next standard solution before each measurement.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear relationship.

Analysis of an Unknown Sample

-

Prepare the sample containing an unknown concentration of this compound by dissolving it in the same solvent used for the standards. The solution may need to be filtered to remove any particulate matter.

-

Dilute the sample solution if necessary to ensure that its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the prepared sample solution at the λmax.

-

Calculate the concentration of this compound in the sample using the equation of the calibration curve:

Concentration = (Absorbance - c) / m

where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

Quantitative Data Summary

The following table outlines the key quantitative parameters that should be determined experimentally for the UV-Vis spectrophotometric analysis of this compound.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | To be determined experimentally | This is the wavelength at which the dye shows the highest absorbance. |

| Linearity Range | To be determined experimentally | The concentration range over which the absorbance is directly proportional to the concentration. |

| Correlation Coefficient (R²) | To be determined experimentally | A value ≥ 0.999 is generally considered acceptable for a good linear fit. |

| Molar Absorptivity (ε) | To be calculated from the slope of the calibration curve | A constant that is a measure of how strongly the chemical species absorbs light at a given wavelength. |

| Limit of Detection (LOD) | To be determined experimentally | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | To be determined experimentally | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using UV-Vis spectrophotometry.

Caption: Experimental workflow for UV-Vis spectrophotometric quantification.

Conclusion

References

Application Notes and Protocols for the Structural Elucidation of C.I. Disperse Blue 284 using FTIR and NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 284 is a monoazo disperse dye characterized by its bright blue hue, extensively used in the textile industry for dyeing polyester (B1180765) and its blended fabrics.[1] The precise structural elucidation of such dyes is paramount for quality control, regulatory compliance, and understanding structure-property relationships. This application note provides a detailed protocol for the structural characterization of this compound using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The synthesis of this compound involves the diazotization of 5-Nitrothiazol-2-amine, which is then coupled with N,N-Di(2-acetoxyethyl)benzeneamine.[1][2][3] This synthesis route directly informs the expected structural features and functional groups that will be identified by spectroscopic methods. FTIR spectroscopy will be employed to identify the characteristic vibrational frequencies of the functional groups present, while ¹H and ¹³C NMR spectroscopy will be used to determine the precise arrangement of atoms and the overall molecular structure.

Structural Information of this compound

| Property | Value |

| Chemical Formula | C₁₇H₁₉N₅O₆S[1] |

| Molecular Weight | 421.43 g/mol [1] |

| CAS Number | 71872-43-0[1][2] |

| Chemical Structure | |

| 5-Nitrothiazol-2-yl-azo | |

| N,N-Di(2-acetoxyethyl)benzeneamine |

Experimental Protocols

FTIR Spectroscopy

Objective: To identify the key functional groups in this compound.

Materials and Equipment:

-

This compound sample (solid powder)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)

Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any moisture.

-

In the agate mortar, grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Set the resolution to 4 cm⁻¹ and accumulate 16-32 scans for a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

NMR Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of each proton and carbon atom.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes (5 mm diameter)

-

NMR spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)

Protocol:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution into a clean NMR tube to remove any particulate matter.

-

-

¹H NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-